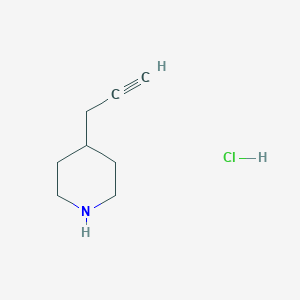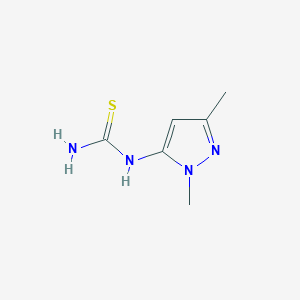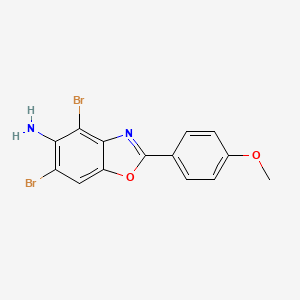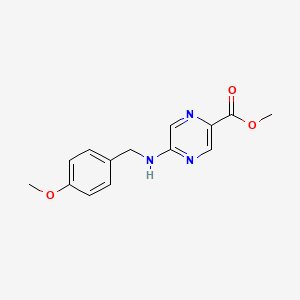
4-Prop-2-ynylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-ynylpiperidine;hydrochloride is a chemical compound with the CAS Number: 2172188-51-9 . It has a molecular weight of 159.66 . The compound is stored at 4°C, protected from light, and stored under nitrogen . It is a solid substance .
Synthesis Analysis
Piperidines, which include this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for this compound is 4-(prop-2-yn-1-yl)piperidine hydrochloride . The InChI code for this compound is 1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at 4°C, protected from light, and stored under nitrogen .Scientific Research Applications
Stereochemical Studies in Analgesic Receptors
Research by Portoghese and Shefter (1976) investigated the stereochemical properties of 3-allyl-1-methyl-4-propionoxypiperidine hydrochloride (allylprodine hydrochloride). They aimed to understand the compound's interaction with analgesic receptor sites, focusing on the role of the allylic double bond in conferring potency and stereoselectivity (Portoghese & Shefter, 1976).
Synthesis and Analysis in Pharmaceutical Formulations
Patel et al. (2012) developed a High-Performance Thin-Layer Chromatography (HPTLC) method for analyzing Tolperisone Hydrochloride, a related compound, in combination with Etodolac in oral solid formulations. This method provides insights into the analytical techniques applicable to similar compounds (Patel, Patel, Patel, & Badmanaban, 2012).
Prop-2-ynylamine Reactions
The reaction of prop-2-ynylamine with isochromadiones was studied by Usifoh, Okunrobo, and Ukoh (2001). They discovered compounds with no anticonvulsant or antibacterial properties, demonstrating the potential chemical pathways and interactions of similar compounds (Usifoh, Okunrobo, & Ukoh, 2001).
Solid-State Characterization in Local Anaesthetics
A study by Schmidt (2005) on the solid-state characterization of falicaine hydrochloride, a structurally similar compound, provided insights into the physical properties and stability of local anaesthetic drugs. This study might be relevant for understanding the physical and chemical properties of 4-Prop-2-ynylpiperidine Hydrochloride (Schmidt, 2005).
Kinetic Studies in Acylation Reactions
Murashova et al. (2010) conducted a study on the kinetics of acylation reactions involving piperidine derivatives, contributing to a broader understanding of the chemical behavior of piperidine compounds in synthetic processes (Murashova, Skalkina, Glukhan, & Smirnov, 2010).
Impurity Analysis in Pharmaceutical Products
The study of process-related impurities in proparacaine hydrochloride by Yang et al. (2020) highlights the importance of identifying and analyzing impurities in pharmaceutical products. This research is relevant for ensuring the purity and safety of drugs related to 4-Prop-2-ynylpiperidine Hydrochloride (Yang et al., 2020).
Safety and Hazards
Future Directions
Piperidines, including 4-Prop-2-ynylpiperidine;hydrochloride, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory agents and more . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry , indicating a promising future direction for this field.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-prop-2-ynylpiperidine hydrochloride, are known to have a wide range of biological activities . They are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various targets and induce changes that contribute to their therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting they induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
properties
IUPAC Name |
4-prop-2-ynylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZHSINSAJVZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2172188-51-9 |
Source


|
| Record name | 4-(prop-2-yn-1-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)




![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B3011720.png)

![5-[4-(Aminomethyl)phenyl]-1H-pyridin-2-one;dihydrobromide](/img/structure/B3011724.png)


![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)